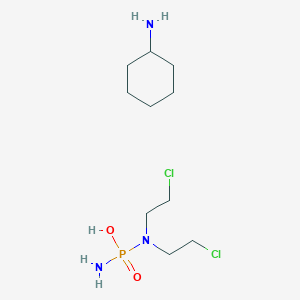
磷酸二酰胺酸,N,N-双(2-氯乙基)-,与环己胺(1:1)的化合物
描述
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, compd. with cyclohexanamine (1:1) is also known as N,N-Bis(2-chloroethyl)phosphorodiamidic Acid Cyclohexylamine Salt . It is a compound with a molecular formula of C10H24Cl2N3O2P .
Synthesis Analysis
Phosphoramide mustard cyclohexanamine is the major metabolite for Cyclophosphamide . It induces DNA adduct formation in ovarian granulosa cells, induces DNA damage, and elicits the ovarian DNA repair response .Molecular Structure Analysis
The molecular structure of this compound consists of a phosphorodiamidic acid molecule bonded with a cyclohexanamine molecule .Chemical Reactions Analysis
The exact chemical reactions involving this compound are not specified in the search results .Physical And Chemical Properties Analysis
This compound has a molecular weight of 320.19600 . It has a boiling point of 363.5ºC at 760mmHg and a melting point of 100-103°C .科学研究应用
Anticancer Properties
OMF 59 exhibits potent anticancer effects due to its alkylating properties. It is a prodrug that requires activation by hepatic microsomal enzymes. Once activated, it forms active metabolites that cross-link DNA strands, leading to cell death. Researchers have explored its use in various cancers, including lymphomas, leukemia, and solid tumors .
Rheumatic Diseases
OMF 59 has been investigated for its immunosuppressive effects in rheumatic diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). By suppressing the immune response, it helps manage inflammation and autoimmune processes .
Immunomodulation
Beyond its cytotoxic effects, OMF 59 modulates the immune system. It can selectively suppress T-cell responses, making it a potential candidate for autoimmune disorders and organ transplantation .
Chemotherapy Regimens
OMF 59 is often part of combination chemotherapy regimens. It synergizes with other agents, enhancing their efficacy while minimizing side effects. For instance, it complements cyclophosphamide (CP) in cancer treatment .
Hematopoietic Stem Cell Transplantation (HSCT)
In HSCT, OMF 59 is used as part of the conditioning regimen before transplant. It helps suppress the recipient’s immune system, preventing rejection and allowing engraftment of donor stem cells .
Experimental Therapies
Researchers continue to explore novel applications. OMF 59’s unique mechanism of action makes it a candidate for targeted therapies, especially when combined with personalized medicine approaches .
安全和危害
The safety data sheet for a similar compound, Bis(2-chloroethyl)amine hydrochloride, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause genetic defects . It is recommended to use personal protective equipment as required, wash face, hands, and any exposed skin thoroughly after handling, and not to eat, drink, or smoke when using this product .
属性
IUPAC Name |
amino-[bis(2-chloroethyl)amino]phosphinic acid;cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.C4H11Cl2N2O2P/c7-6-4-2-1-3-5-6;5-1-3-8(4-2-6)11(7,9)10/h6H,1-5,7H2;1-4H2,(H3,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTIPRUDEMNRIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C(CCl)N(CCCl)P(=O)(N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N3O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20935481 | |
| Record name | N,N-Bis(2-chloroethyl)phosphorodiamidic acid--cyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20935481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphoramide mustard cyclohexylamine salt | |
CAS RN |
1566-15-0, 5776-49-8 | |
| Record name | AI 3-51834 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001566150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoramide mustard cyclohexamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005776498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OMF 59 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Bis(2-chloroethyl)phosphorodiamidic acid--cyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20935481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLOHEXANAMINE N,N-BIS(2-CHLOROETHYL)PHOSPHORODIAMIDATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZG9FPH7YK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the proposed mechanism of action of NSC-69945 and its relation to cyclophosphamide?
A1: NSC-69945 is believed to be the active metabolite of cyclophosphamide. [] Research suggests that cyclophosphamide itself is not directly active but requires metabolic conversion to exert its antitumor effects. [] This conversion process likely involves the formation of aldophosphamide, which then undergoes beta-elimination of acrolein to form NSC-69945. [] While the exact mechanism of action of NSC-69945 is not fully elucidated in the provided abstracts, it's characterized as an alkylating agent. Alkylating agents typically work by forming covalent bonds with DNA, interfering with DNA replication and transcription, ultimately leading to cell death.
Q2: How does the structure of NSC-69945 compare to cyclophosphamide and what is the significance of these structural differences?
A2: While both compounds share the core phosphoramide mustard group, NSC-69945 lacks the cyclic oxazaphosphorine ring present in cyclophosphamide. [, ] This difference is crucial because the ring in cyclophosphamide is thought to act as a "latency" factor. [] This means the ring must be opened through metabolic processes to release the active phosphoramide mustard moiety. In contrast, NSC-69945, without the ring, is thought to be directly active. This has implications for the pharmacokinetics and potentially the toxicity profile of each compound.
Q3: Have researchers explored modifying the structure of NSC-69945, and if so, what were the aims and findings of these modifications?
A3: Yes, researchers have explored linking the phosphoramide mustard group of NSC-69945 to amino acids and peptides, creating structures resembling cyclophosphamide but with added possibilities for modification. [] These manipulations aimed to investigate the potential of combining the "latency" concept of cyclophosphamide with the "carrier" concept utilized in peptide drug delivery. Results indicated that these structural changes could influence antitumor activity, toxicity, and antitumor spectrum. [] This suggests that even minor structural alterations can significantly impact the pharmacokinetics and potentially the activation pathway of these compounds.
Q4: What analytical techniques have been used to study the stability of NSC-69945?
A4: Nuclear magnetic resonance (NMR) spectroscopy has been employed to investigate the stability of NSC-69945 in aqueous solutions. [, ] This technique allows researchers to monitor the compound's behavior in solution over time, providing valuable insights into its stability and potential degradation pathways. While specific details of these studies are not provided in the abstracts, NMR analysis is crucial for understanding how NSC-69945 behaves under different conditions, which can inform formulation development and storage strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide](/img/structure/B195250.png)
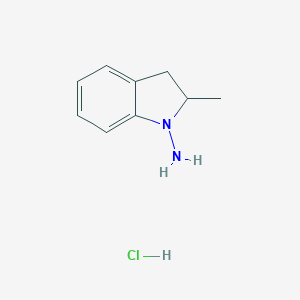
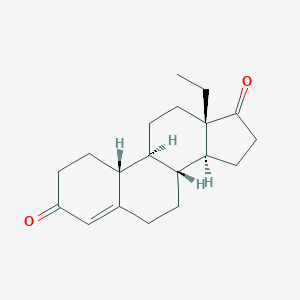
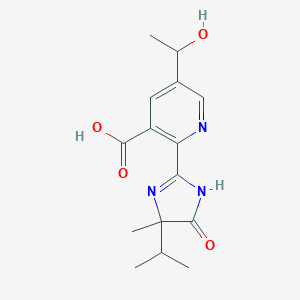
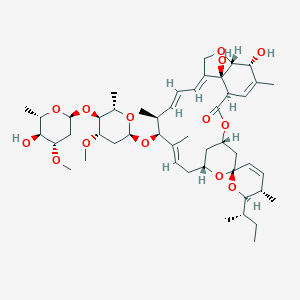
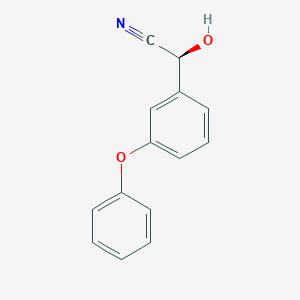

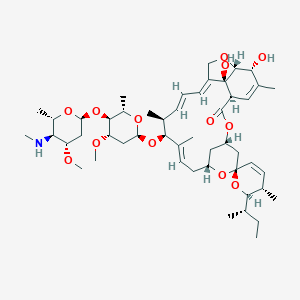

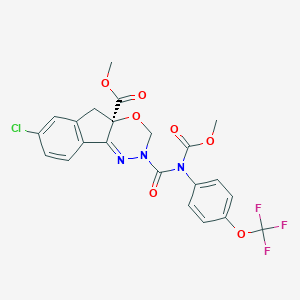
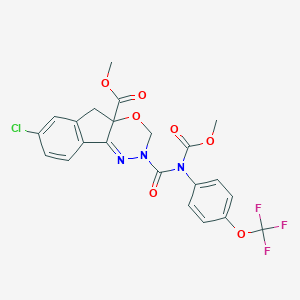

![6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole hydrochloride](/img/structure/B195304.png)
